1,1-Bis(2,6-dimethylphenyl)siletane
Description
Overview of Organosilicon Heterocycles in Synthetic and Mechanistic Studies
Organosilicon heterocycles, cyclic compounds containing at least one silicon atom within the ring, are fundamental components in modern chemistry. Their utility spans from synthetic organic chemistry to materials science and medicinal chemistry. soci.org These compounds often serve as versatile intermediates and precursors for a wide array of more complex molecules. researchgate.net The incorporation of a silicon atom into a heterocyclic framework imparts unique properties compared to their all-carbon analogues. These properties include differences in bond lengths, bond angles, and electronic effects, which can be exploited to control reactivity and stereochemistry. numberanalytics.com The development of new synthetic methodologies and a deeper understanding of reaction mechanisms are continuous drivers of research in this area. soci.org
Fundamental Significance of Four-Membered Silicon-Containing Rings (Siletanes/Silacyclobutanes)
Siletanes, also known as silacyclobutanes, are four-membered rings containing one silicon atom. Their primary chemical characteristic is significant ring strain, which makes them valuable as reactive intermediates. researchgate.net This inherent strain facilitates ring-opening reactions, allowing siletanes to serve as precursors for a variety of linear and polymeric organosilicon compounds. Increasing attention has been paid to silacyclobutanes for their wide application in both ring-opening and ring-expansion reactions. iupac.org The ability to activate the silicon-carbon bonds within this strained ring system has made them a focus of transition-metal-catalyzed transformations. iupac.org
Unique Characteristics and Research Interest in 1,1-Disubstituted Siletanes
Within the siletane family, 1,1-disubstituted derivatives are of particular interest. The substituents attached directly to the silicon atom can dramatically influence the ring's stability, reactivity, and physical properties. The synthesis of these compounds, especially those bearing functional groups, is a key challenge that researchers are actively addressing. iupac.org The introduction of two different substituents on the silicon atom allows for the fine-tuning of molecular properties, a tactic of growing importance in medicinal chemistry and materials science for creating novel, drug-discovery-relevant chemical matter. numberanalytics.com
Contextualizing 1,1-Bis(2,6-dimethylphenyl)siletane within Sterically Hindered Organosilicon Systems
The compound this compound is a prime example of a sterically hindered organosilicon system. Steric hindrance refers to the influence of the three-dimensional arrangement of atoms on a molecule's reactivity. nih.gov Large, bulky groups can physically block access to a reactive center, slowing down or preventing chemical reactions. nih.gov
The 2,6-dimethylphenyl group (also known as the 2,6-xylyl group) is a classic example of a bulky substituent used in chemistry to provide steric protection. In the case of this compound, the two xylyl groups attached to the silicon atom create a crowded environment around it. This steric shield is expected to have several significant effects:
Kinetic Stabilization : The bulky groups can inhibit the approach of nucleophiles or other reagents to the silicon atom, thereby slowing down reactions such as ring-opening. This can make the siletane ring more stable and easier to handle compared to less hindered analogues.
Influence on Ring Geometry : The steric repulsion between the two large aryl groups can influence the puckering of the four-membered ring and the bond angles around the silicon atom.
Modified Reactivity : While hindering some reactions, the steric bulk can also favor specific reaction pathways over others, leading to unique selectivity. The electronic and steric effects of substituents are critical in determining reaction mechanisms.
The replacement of smaller groups with bulky silyl (B83357) groups can inhibit unwanted side reactions, allowing for the isolation of compounds that might otherwise only exist as transient intermediates.
Historical Development and Milestones in Siletane Chemistry
The history of heterocyclic chemistry dates back to the early 19th century, running parallel to the broader development of organic chemistry. The formal study of organosilicon chemistry began later, with significant advancements occurring throughout the 20th century. The discovery that air is a mixture of gases in 1774 and the proposal of the atomic theory in the 1800s laid the groundwork for understanding chemical structures and reactions. The 20th century saw the rise of polymer chemistry, materials science, and computational chemistry, all of which have contributed to our understanding of organosilicon compounds. The synthesis of the first siletane derivatives marked a significant milestone, opening the door to studying the properties and reactivity of these strained ring systems. Research into transition-metal silyl compounds, which began in the 1940s, and their application in catalysis from the 1960s onwards, has been instrumental in developing synthetic routes to compounds like siletanes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646522-65-8 |
|---|---|
Molecular Formula |
C19H24Si |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1,1-bis(2,6-dimethylphenyl)siletane |
InChI |
InChI=1S/C19H24Si/c1-14-8-5-9-15(2)18(14)20(12-7-13-20)19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
InChI Key |
DKJRQPOORUMUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Investigations of 1,1 Bis 2,6 Dimethylphenyl Siletane Derivatives
Ring-Opening Reactivity of Siletanes Due to Inherent Ring Strain
The four-membered ring of siletanes, including 1,1-Bis(2,6-dimethylphenyl)siletane, possesses significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This inherent strain makes the endocyclic silicon-carbon bonds susceptible to cleavage by a variety of reagents, including nucleophiles and transition metal complexes. The relief of this strain provides a thermodynamic driving force for ring-opening reactions.
Nucleophilic attack at the silicon atom of this compound can initiate ring-opening, leading to the formation of reactive anionic species. The steric bulk of the 2,6-dimethylphenyl groups plays a crucial role in these processes, influencing the approach of the nucleophile and the stability of the resulting intermediates.
The reaction of siletanes with strong nucleophiles, such as organolithium reagents, can lead to the cleavage of one of the endocyclic silicon-carbon bonds. This process results in the formation of a γ-silyl-substituted carbanion. The presence of the bulky 2,6-dimethylphenyl groups on the silicon atom can influence the rate of this nucleophilic attack. While these bulky groups protect the silicon atom to some extent, the inherent ring strain of the siletane still allows for the reaction to proceed.
The resulting organosilyl anion is a potent nucleophile and can be trapped by various electrophiles. For instance, quenching the reaction mixture with an electrophile such as a proton source, alkyl halide, or another reactive species allows for the introduction of a functional group at the terminus of the opened ring. This two-step process of ring-opening followed by trapping provides a versatile method for the synthesis of functionalized open-chain organosilanes.
| Reactants | Products | Description |
| This compound, Nucleophile (e.g., R-Li) | γ-(dimesitylsilyl)propyl anion | Nucleophilic attack of R- on the silicon atom, leading to ring-opening and formation of a carbanion. |
| γ-(dimesitylsilyl)propyl anion, Electrophile (E+) | R-Si(Mesityl)₂-(CH₂)₃-E | Trapping of the carbanion with an electrophile to yield a functionalized organosilane. |
The ring-opening of silacyclobutanes by nucleophiles forms the basis of the "carbanion pump" concept, which has been explored for the initiation of anionic polymerization. In this process, a less reactive anion, such as an alkoxide, can react with a silacyclobutane (B14746246) to generate a more reactive carbanion taylorfrancis.comnih.gov. This newly formed carbanion is then capable of initiating the polymerization of monomers that would not react with the initial, less nucleophilic initiator.
The efficiency of this "carbanion pump" is dependent on the rate of the ring-opening reaction and the subsequent initiation of polymerization. The steric hindrance imparted by the 2,6-dimethylphenyl groups in this compound would be expected to influence the kinetics of the initial nucleophilic attack by the alkoxide. While specific studies on this compound in this context are limited, research on other silacyclobutanes has demonstrated the viability of this approach for synthesizing block copolymers from monomers with different reactivities nih.gov. The initially formed carbanion can also be trapped by species like 1,1-diphenylethylene before initiating polymerization nih.gov.
| Step | Description |
| Activation | A less reactive anion (e.g., alkoxide) attacks the silicon atom of the siletane. |
| Ring-Opening | The siletane ring opens to generate a more reactive carbanion. |
| Initiation | The newly formed carbanion initiates the anionic polymerization of a monomer. |
Transition metal complexes, particularly those of palladium and rhodium, are known to catalyze the cleavage of carbon-silicon bonds. In the case of siletanes, the ring strain can facilitate oxidative addition of the Si-C bond to the metal center, initiating a variety of catalytic transformations.
Palladium catalysts are versatile tools for the functionalization of organosilicon compounds. While specific studies on this compound are not extensively documented, related palladium-catalyzed ring-opening reactions of other silacyclobutanes have been reported. These reactions often proceed via an oxidative addition of a C-Si bond to a low-valent palladium species. The resulting palladacyclic intermediate can then undergo various transformations, such as insertion reactions or cross-coupling with other substrates, to yield functionalized products. The steric bulk of the 2,6-dimethylphenyl groups would likely influence the coordination of the siletane to the palladium center and the subsequent steps in the catalytic cycle.
| Catalyst System | Reaction Type | Potential Products |
| Pd(0)/Ligand | Ring-opening cross-coupling | Functionalized open-chain organosilanes |
| Pd(II) | Oxidative functionalization | Dimerized or coupled products |
Rhodium complexes have also been shown to be effective in activating and cleaving C-Si bonds dntb.gov.uanih.gov. Rhodium-catalyzed reactions of silacyclobutanes can lead to a variety of products through different mechanistic pathways, including insertion, cyclization, and silylation reactions. For instance, rhodium catalysts can promote the insertion of unsaturated molecules, such as alkynes or alkenes, into one of the Si-C bonds of the siletane ring, leading to ring expansion and the formation of larger silicon-containing heterocycles. The significant steric hindrance around the silicon atom in this compound would be a critical factor in determining the feasibility and outcome of such rhodium-catalyzed transformations.
| Catalyst System | Reaction Type | Potential Products |
| [Rh(I)] complex | C-Si bond activation/insertion | Ring-expanded silicon heterocycles |
| Rh(I)/Ligand | Silylation of C-H bonds | Silylated organic molecules |
Transition Metal-Catalyzed Carbon-Silicon Bond Cleavage
Nickel-Catalyzed Chemodivergent Pathways and Ligand Control
The nickel-catalyzed reactions of siletanes, such as this compound, demonstrate the principle of chemodivergence, where the reaction outcome can be steered towards different products by fine-tuning the catalytic system, most notably the ancillary ligands. The choice of ligand can dictate whether the reaction proceeds via a C-C or C-Si bond-forming cross-coupling, offering a versatile strategy for the synthesis of complex organosilicon compounds.
The reactivity of the nickel catalyst is significantly influenced by the electronic and steric properties of the supporting ligands. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands can promote specific regioselectivity and enantioselectivity in coupling reactions involving silanes nih.gov. In the context of siletanes, a judicious choice of ligand can control whether a nickel catalyst facilitates a reductive cyclization or a cross-coupling reaction youtube.com. This control is crucial for directing the reaction towards a desired synthetic target. While specific studies on this compound are not extensively detailed, the established principles of nickel catalysis suggest that different ligands would modulate the stability and reactivity of the nickelacyclopentane intermediate, thereby influencing the subsequent reaction pathway.
Table 1: Ligand Effects in Nickel-Catalyzed Reactions of Organosilanes
| Ligand Type | Typical Reaction Pathway | Potential Product from Siletane |
| Electron-rich phosphines | C-C cross-coupling | Products of coupling with organic electrophiles |
| N-Heterocyclic Carbenes (NHCs) | C-Si cross-coupling, hydrosilylation | Functionalized organosilanes, ring-opened products |
| Bipyridine derivatives | Reductive cyclization/cross-coupling | Diverse heterocyclic structures |
Mechanistic Elucidation of Si-C Bond Activation (e.g., Oxidative Addition, Reductive Elimination)
The activation of the Si-C bond in siletanes by nickel catalysts is a fundamental process that underpins their diverse reactivity. The mechanism typically initiates with the oxidative addition of the strained Si-C bond of the siletane to a low-valent nickel(0) complex. This step is facilitated by the release of ring strain in the four-membered ring.
Oxidative Addition: The reaction commences with the coordination of the siletane to a Ni(0) species. Subsequently, the Si-C bond cleaves and adds to the nickel center, forming a five-membered nickelacyclopentane intermediate. This oxidative addition transforms the nickel from a Ni(0) to a Ni(II) state. The propensity of first-row transition metals like nickel to undergo both one- and two-electron redox steps makes them suitable for such transformations libretexts.org.
Reductive Elimination: Following the formation of the nickelacyclopentane intermediate, the subsequent reaction pathway dictates the final product. Reductive elimination, the microscopic reverse of oxidative addition, is a key step in many nickel-catalyzed cross-coupling reactions frontiersin.orgacs.orgchemistryviews.org. In a typical cross-coupling scenario, a second substrate would react with the nickelacyclopentane intermediate. The final step would then be the reductive elimination of the coupled product, regenerating the active Ni(0) catalyst. The direct reductive elimination from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II), often requiring specific electronic or oxidative conditions to proceed efficiently acs.org. The nature of the ligands on the nickel center plays a crucial role in influencing the rate and success of both the oxidative addition and reductive elimination steps nih.gov.
A generalized mechanistic cycle is depicted below:
Ligand dissociation from a pre-catalyst to generate a reactive Ni(0) species.
Oxidative addition of the siletane Si-C bond to the Ni(0) center to form a nickelacyclopentane.
Reaction with a coupling partner (e.g., an organic halide via a second oxidative addition or transmetalation).
Reductive elimination from the resulting Ni(II) or a transient Ni(III)/Ni(IV) species to form the final product and regenerate the Ni(0) catalyst.
Ring-Expansion and Cycloaddition Reactions
The inherent strain in the four-membered ring of siletanes makes them amenable to ring-expansion and cycloaddition reactions, providing pathways to larger, more complex silacycles.
Formation of Five-Membered Silacycles (Silacyclopentanes)
A notable transformation of siletanes is their ring expansion to form five-membered silacyclopentanes. One efficient method to achieve this is through a palladium-catalyzed carbene insertion into one of the Si-C bonds of the siletane ring. This reaction provides a direct route to functionalized silacyclopentanes kyoto-u.ac.jp. While catalyzed by palladium, this transformation highlights a key reactivity pattern of strained siletanes. The proposed mechanism involves the oxidative addition of the Si-C bond to the palladium catalyst, followed by migratory insertion of the carbene and subsequent reductive elimination to furnish the silacyclopentane product kyoto-u.ac.jp. The synthesis of chiral silacyclopentanes has also been achieved through enantioselective methods, underscoring the synthetic utility of these compounds chemistryviews.org.
Intermolecular and Intramolecular Ring Expansion Transformations
Beyond the formation of silacyclopentanes, siletanes can undergo various other ring expansion reactions. Nickel-catalyzed reactions of silacyclobutanes with aldehydes, for example, can lead to ring-expansion products such as oxasilacyclohexenes. These reactions are driven by the release of ring strain and the formation of new, more stable cyclic systems.
Intermolecular Ring Expansion: These reactions involve the reaction of the siletane with an external reagent. An example is the aforementioned reaction with aldehydes. Another approach involves the cross-cycloaddition of vinylsilanes with 1,3-dienes, catalyzed by iron complexes, which proceeds through metallacycle intermediates nih.gov.
Intramolecular Ring Expansion: These transformations involve a rearrangement of the siletane structure. Such rearrangements can be triggered by various stimuli, including thermal conditions or the presence of a catalyst.
Oxidation Chemistry of Silicon-Carbon Bonds in Siletanes
Fluoride (B91410) and Peroxide Mediated Oxidations (Tamao-Fleming Type)
The Tamao-Fleming oxidation is a powerful method for the conversion of a carbon-silicon bond to a carbon-oxygen bond. Siletanes have been shown to be particularly effective substrates for this type of oxidation due to their inherent ring strain. The strain in the four-membered ring facilitates the ring-opening and subsequent oxidation under remarkably mild conditions.
The reaction is typically mediated by a fluoride source, such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF), and an oxidant, commonly hydrogen peroxide. The generally accepted mechanism for the Tamao-Fleming oxidation involves the attack of the fluoride ion on the silicon atom, leading to the formation of a hypervalent pentacoordinate silicate. This hypervalent species is more susceptible to nucleophilic attack by the peroxide. The subsequent rearrangement involves the migration of an organic group from the silicon to an oxygen atom, ultimately leading to the cleavage of the Si-C bond and the formation of a Si-O and a C-O bond.
The use of strained siletanes offers a significant advantage as they undergo rapid ring opening and oxidation upon exposure to aqueous fluoride and peroxide nih.gov. This reactivity is comparable to that of heteroatom-substituted silanes but with the added benefit that tetraalkylsilanes are generally more stable and easier to handle nih.gov. This method is efficient for the synthesis of alcohols and phenols and is compatible with various functional groups, including silyl (B83357) ether protecting groups, which is a notable advantage over traditional Tamao-Fleming protocols nih.gov.
Table 2: Comparison of Substrates for Tamao-Fleming Oxidation
| Substrate Type | Reactivity | Conditions | Advantages | Disadvantages |
| Aryl/Alkyl Silanes | Low | Harsh (strong electrophiles, heat) | Readily available | Requires harsh conditions, limited functional group tolerance |
| Heteroatom-substituted Silanes | High | Mild (fluoride, peroxide) | Mild conditions | Can be unstable, difficult to purify |
| Siletanes | High | Mild (fluoride, peroxide) | Stable, easy to handle, mild conditions, high functional group compatibility | Synthesis of the siletane precursor is required |
Regioselectivity and Substrate Compatibility with Bulky Substituents
The regioselectivity of reactions involving siletane derivatives, particularly those with bulky substituents like the 1,1-bis(2,6-dimethylphenyl) groups, is a critical factor governed by both steric and electronic effects. In transition metal-catalyzed reactions, such as C-H silylation, the steric hindrance imposed by the large 2,6-dimethylphenyl (or xylyl) groups on the silicon atom can significantly influence which C-H bond is functionalized. This steric bulk can direct the catalyst to attack less hindered positions on the substrate, thereby controlling the regiochemical outcome.
In the context of rhodium-catalyzed silylation of arene C-H bonds, the electronic properties of substituents on the arene also play a crucial role in determining the regioselectivity of C-H bond cleavage and functionalization acs.orgnih.gov. While specific studies on this compound are limited, the general principles of substrate compatibility in cross-coupling reactions suggest that sterically demanding coupling partners can be successfully employed. For instance, in palladium-catalyzed silyl-Negishi reactions, various substitutions on the silicon center are tolerated, demonstrating the flexibility of the system to adapt to different steric and electronic environments nih.gov. The use of specialized phosphine ligands with significant steric bulk, such as DrewPhos, has been shown to promote efficient cross-coupling and suppress side reactions, which is paramount when dealing with sterically hindered reagents nih.gov.
The compatibility of bulky siletanes in cross-coupling reactions extends to various electrophiles. Research has demonstrated that palladium-catalyzed Hiyama-type couplings show wide functional group tolerance and can accommodate steric hindrance, enabling the construction of C(sp²)–C(sp²) bonds with diverse substrates organic-chemistry.org. The successful coupling of sterically demanding partners often relies on the optimization of catalyst systems, where the choice of ligand is critical to achieving high yields and selectivity.
| Silyl Iodide Coupling Partner | Product | Yield (%) |
|---|---|---|
| Trimethylsilyl Iodide | Trimethyl(octan-2-yl)silane (17) | Excellent |
| Benzyldimethylsilyl Iodide | Benzyl(dimethyl)octan-2-ylsilane (18) | Excellent |
| Methyldiphenylsilyl Iodide | Methyl(diphenyl)octan-2-ylsilane (19) | Excellent |
| Triethylsilyl Iodide | Triethyl(octan-2-yl)silane (20) | 30 |
Cross-Coupling Reactions Involving Siletane Moieties
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides organic-chemistry.orgwikipedia.org. A key feature of this reaction is the necessity of activating the stable silicon-carbon bond. Silacyclobutanes, including siletane derivatives, are particularly effective substrates for this transformation. Their enhanced Lewis acidity, a result of the inherent ring strain in the four-membered ring, facilitates the crucial activation step. This strain is released as the silicon center transitions from a tetrahedral to a pentavalent state upon activation organic-chemistry.org.
Traditionally, activation is achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom to form a reactive pentavalent silicate intermediate organic-chemistry.org. However, this approach has limitations, especially for substrates containing fluoride-sensitive functional groups like silyl protecting groups.
The Hiyama-Denmark coupling represents a significant advancement by enabling the reaction to proceed without a fluoride activator wikipedia.orgorganic-chemistry.org. This modification utilizes organosilanols or their corresponding silanolates as the coupling partners, which can be activated by a Brønsted base wikipedia.org. Mechanistic studies have shown that silacyclobutanes can undergo rapid ring-opening with reagents like TBAF·3H₂O to form a mixture of silanols and disiloxanes, which then participate in the cross-coupling organic-chemistry.org. Further investigations into the Hiyama-Denmark variant revealed that the transmetalation step can proceed directly from an organopalladium(II) silanolate complex, and the reaction exhibits first-order dependence on the silanolate concentration, suggesting a pentavalent silicon species is not an absolute requirement for the catalytic cycle organic-chemistry.orgdntb.gov.ua. This fluoride-free method expands the scope and practicality of cross-coupling reactions involving siletane moieties.
A significant advantage of palladium-catalyzed cross-coupling reactions involving organosilanes is their high degree of stereospecificity. When alkenylsilanes are used as coupling partners, the geometry of the double bond is typically retained in the final product. This stereochemical fidelity is crucial for the synthesis of complex molecules where precise control over alkene geometry is required.
Studies on the cross-coupling of alkenylsilanols and alkenylsilacyclobutanes have consistently demonstrated that the reaction proceeds with high stereoretention acs.orgnih.govacs.org. For example, the coupling of both (E)- and (Z)-alkenylsilanols with various aryl iodides occurs with excellent stereospecificity, preserving the initial configuration of the alkene nih.gov. This indicates that the key transmetalation and reductive elimination steps in the catalytic cycle proceed without isomerization of the double bond.
The high stereospecificity is a general feature, making these reactions reliable tools for synthetic chemists. The ability to transfer an alkenyl group from a silicon atom to an organic halide while maintaining its E/Z configuration allows for the predictable synthesis of stereochemically defined di- and tri-substituted alkenes.
| Alkenylsilanol Isomer | Aryl Halide | Product Isomer | Stereospecificity |
|---|---|---|---|
| (E)-alkenylsilanol | Aryl Iodide | (E)-alkene | High |
| (Z)-alkenylsilanol | Aryl Iodide | (Z)-alkene | High |
C-H Silylation Reactions Catalyzed by Transition Metals
Silacyclobutanes have been identified as highly effective reagents for C-H bond silylation under rhodium catalysis nih.gov. This transformation provides a direct and efficient pathway for forming silicon-carbon bonds, bypassing the need for pre-functionalized starting materials. A notable feature of this methodology is its ability to functionalize both C(sp²)-H and C(sp³)-H bonds, significantly broadening its synthetic utility pku.edu.cnnih.gov.
Under the catalysis of a Rh(I) complex, such as one bearing the TMS-segphos ligand, silacyclobutanes undergo a sequence of C-Si and C-H bond activations nih.gov. This process can be employed in intramolecular reactions to generate π-conjugated siloles with high yields and regioselectivities nih.gov. The reaction's scope is extensive, and it has been demonstrated that rhodium catalysis can also facilitate the intermolecular silylation of C(sp)-H bonds in terminal alkynes nih.gov.
Combined computational and experimental studies have provided a deeper understanding of this reactivity pku.edu.cn. The development of more efficient catalyst systems has further improved reaction rates and yields. The choice of catalyst is critical; for instance, a [Rh]-H catalyst has been shown to be more efficient than a [Rh]-Cl catalyst, functioning effectively at lower temperatures and catalyst loadings while providing superior yields across a range of substrates pku.edu.cn. This catalytic system is also compatible with aryl halides, offering an advantage over some palladium-catalyzed methods pku.edu.cn.
The mechanism of rhodium-catalyzed C-H silylation with silacyclobutanes has been the subject of detailed investigation. Initial proposals suggested that the catalytic cycle involved an endocyclic β-hydride elimination from a five-membered metallacycle intermediate nih.gov. However, more recent and comprehensive studies, combining computational and experimental data, have revised this mechanism and clarified the nature of the active catalytic species pku.edu.cn.
It is now widely accepted that the active catalyst is a rhodium hydride ([Rh]-H) species, rather than a rhodium chloride complex as previously thought pku.edu.cn. The [Rh]-H species is generated in situ and initiates the catalytic cycle. The key steps of the proposed mechanism are as follows:
Oxidative Insertion: The active [Rh]-H catalyst undergoes oxidative insertion into the C-Si bond of the silacyclobutane.
Reductive Elimination: This is followed by reductive elimination to form a Rh(I) intermediate.
C-H Activation: The subsequent C-H bond activation and another reductive elimination step yield the final silylated product and regenerate the active [Rh]-H catalyst, thus closing the catalytic loop pku.edu.cn.
Mechanistic studies on the broader rhodium-catalyzed silylation of arene C-H bonds have identified the catalyst resting state as a phosphine-ligated Rh(III) silyl dihydride complex acs.orgnih.gov. This resting state can be converted to the active Rh(I)-silyl species required for C-H activation. In these systems, the rate-limiting step is often not the C-H activation itself, but rather a step associated with the regeneration of the active catalyst, such as the reductive elimination of a hydrogen acceptor acs.orgnih.gov. These insights are crucial for the rational design of more efficient catalysts and the optimization of reaction conditions.
Impact of 2,6-Dimethylphenyl Substituents on Steric and Electronic Reactivity Control
The reactivity of siletanes, four-membered silicon-containing rings, is significantly influenced by the substituents attached to the silicon atom. The introduction of bulky 2,6-dimethylphenyl (xylyl) groups at the 1,1-position of the siletane ring creates a unique steric and electronic environment that profoundly governs its chemical behavior. This section explores the multifaceted impact of these substituents on the reactivity of this compound and its derivatives, drawing upon established principles of organosilicon chemistry.
The primary influence of the 2,6-dimethylphenyl groups is steric hindrance. The two methyl groups in the ortho positions of each phenyl ring create a sterically crowded environment around the central silicon atom. This bulkiness plays a crucial role in controlling the accessibility of the silicon center to incoming reagents, thereby dictating the feasibility and rates of various reactions. For instance, in nucleophilic substitution reactions at the silicon atom, the bulky xylyl groups can impede the approach of the nucleophile, slowing down the reaction rate compared to less hindered siletanes.
This steric shielding also provides kinetic stability to the siletane ring. The inherent ring strain of the four-membered siletane ring makes it susceptible to ring-opening reactions. However, the bulky 2,6-dimethylphenyl substituents can act as a protective shield, preventing reagents from easily accessing the strained Si-C bonds of the ring. This effect is analogous to the stabilization of reactive species like silenes, where bulky substituents are employed to prevent dimerization and other decomposition pathways.
From an electronic standpoint, the 2,6-dimethylphenyl groups influence the reactivity of the siletane ring through inductive and resonance effects. The phenyl rings are generally electron-withdrawing through induction but can be electron-donating through resonance. The methyl groups on the phenyl ring are electron-donating, which can increase the electron density on the silicon atom. This alteration in the electronic nature of the silicon center can, in turn, affect its electrophilicity and the polarity of the Si-C bonds within the siletane ring.
The interplay between these steric and electronic factors allows for fine-tuning of the reactivity of siletane derivatives. For example, in Lewis acid-catalyzed ring-opening polymerizations of siletanes, the electronic nature of the aryl substituents can influence the initiation and propagation steps, while the steric bulk can affect the stereochemistry and molecular weight of the resulting polymer.
The table below summarizes the expected impact of the 2,6-dimethylphenyl substituents on various aspects of siletane reactivity, based on general principles of organosilicon chemistry.
| Property | Impact of 2,6-Dimethylphenyl Substituents | Controlling Factor |
| Rate of Nucleophilic Attack at Silicon | Decreased | Steric Hindrance |
| Kinetic Stability of the Siletane Ring | Increased | Steric Shielding |
| Susceptibility to Ring-Opening | Decreased (kinetically) | Steric Hindrance |
| Electron Density at Silicon | Increased (relative to unsubstituted phenyl) | Electronic (Inductive/Resonance) |
| Electrophilicity of Silicon | Decreased | Electronic |
It is important to note that while these principles provide a framework for understanding the reactivity of this compound, detailed mechanistic investigations and quantitative kinetic studies are essential for a comprehensive understanding of the nuanced interplay between steric and electronic effects in specific reactions. The unique combination of steric bulk and electronic character imparted by the 2,6-dimethylphenyl groups makes this class of siletanes a valuable platform for studying fundamental aspects of organosilicon reactivity and for the design of novel silicon-containing materials.
Advanced Applications in Organic Synthesis and Polymer Science Excluding Prohibited Elements
Siletanes as Functional Groups in Organic Synthesis
The reactivity of the siletane ring, driven by its strain, makes it a functional moiety that can be incorporated into larger molecules to impart specific chemical behaviors. This has led to its exploration in protecting group chemistry and as a core component of new synthetic reagents.
Protecting Group Strategies Employing Siletane-Derived Moieties (e.g., p-Siletanylbenzyl (PSB) Ethers)
A significant advance in protecting group chemistry has been the development of the para-siletanylbenzyl (PSB) ether. nih.govresearchgate.net This strategy introduces a siletane ring into a benzyl (B1604629) ether structure, creating a protecting group for alcohols and phenols that is stable to a wide range of conditions but can be cleaved with high selectivity. researchgate.net
The PSB group is electronically similar to the standard benzyl (Bn) ether but possesses a unique cleavage mechanism. nih.govresearchgate.net While typical benzyl ethers are removed by hydrogenolysis or strong acids, and para-methoxybenzyl (PMB) ethers are cleaved oxidatively with reagents like DDQ, the PSB ether is selectively removed under mild, oxidative conditions using alkaline hydrogen peroxide. nih.govorganic-chemistry.org This distinct reactivity is attributed to the susceptibility of the strained carbon-silicon bonds in the siletane ring to oxidative cleavage. acs.org The reaction proceeds via oxidation and ring-opening of the siletane, leading to the release of the protected alcohol. acs.org
This unique cleavage protocol allows for orthogonal protection strategies where PSB, Bn, and PMB groups can coexist in a single molecule and be removed sequentially. nih.govresearchgate.net For instance, a PSB ether can be cleaved with basic peroxide without affecting a PMB group, which can later be removed with DDQ. researchgate.net The incorporation of bulky substituents on the silicon atom, such as the 2,6-dimethylphenyl groups in 1,1-Bis(2,6-dimethylphenyl)siletane, could further tune the stability and reactivity of the PSB protecting group.
| Protecting Group | Common Abbreviation | Typical Cleavage Conditions | Orthogonality |
| Benzyl Ether | Bn | H₂, Pd/C; Strong Acids | Stable to DDQ, stable to mild base/peroxide. organic-chemistry.orgharvard.edu |
| p-Methoxybenzyl Ether | PMB | DDQ, CAN, TFA | Cleaved under oxidative conditions that spare Bn groups. organic-chemistry.org |
| p-Siletanylbenzyl Ether | PSB | H₂O₂, base (e.g., KHCO₃) in THF/MeOH | Cleaved under mild peroxide conditions, orthogonal to both Bn and PMB groups. nih.govresearchgate.net |
| tert-Butyldimethylsilyl Ether | TBDMS | F⁻ (e.g., TBAF), H⁺ | Cleaved by fluoride (B91410) or acid; orthogonal to benzyl ethers. uwindsor.cawikipedia.org |
This table provides a comparison of the p-Siletanylbenzyl ether with other common alcohol protecting groups.
Reagent Development for Stereoselective Transformations and C-C/C-Si Bond Formation
The strained nature of siletanes makes them valuable precursors for reagents in stereoselective synthesis and for the formation of challenging carbon-carbon (C-C) and carbon-silicon (C-Si) bonds.
Research has shown that alkoxyallylsiletanes can act as highly chemo- and diastereoselective reagents for the allylation of carbonyl compounds. researchgate.net The reaction mechanism is believed to involve an initial exchange of the alkoxy group on the silicon with a hydroxyl group on the substrate. The Lewis acidic siletane then activates a nearby carbonyl group, facilitating a highly selective intramolecular allylation. researchgate.net This approach allows for the selective monoallylation of substrates with multiple carbonyl groups, a significant challenge in organic synthesis. researchgate.net
The formation of C-Si bonds, particularly with sterically hindered silanes, often requires harsh conditions and can result in low yields. nsf.gov Developing milder methods is a key area of research. nsf.govnih.gov Siletanes, including sterically encumbered variants like this compound, offer a potential platform for developing new reagents for C-Si bond formation. The ring strain can be harnessed to promote reactions under milder conditions. Furthermore, the synthesis of silicon-stereogenic siletanes—chiral at the silicon atom—opens the door to new classes of chiral reagents for asymmetric synthesis, an area of growing interest. researchgate.netchemrxiv.orgnih.govchemrxiv.org The principles established for the stereospecific synthesis and reaction of other chiral organosilanes could be applied to siletane-based systems to achieve novel stereoselective transformations. chemrxiv.orgchemrxiv.org
Polymerization Chemistry of Siletanes
Siletanes are attractive monomers for creating novel silicon-containing polymers. The significant ring strain of the four-membered ring provides a strong thermodynamic driving force for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers. nsf.gov
Design and Synthesis of Silicon-Containing Polymers via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of siletanes yields polycarbosilanes, polymers with a backbone consisting of alternating silicon and carbon atoms. These materials are distinct from the more common polysiloxanes (-Si-O-Si-) and polysilanes (-Si-Si-). nsf.gov The ROP of strained cyclic monomers is a well-established method for producing high molecular weight polymers with controlled structures. nsf.govnih.govresearchgate.net
The polymerization of a monomer like this compound would be initiated by a catalytic amount of an anionic or cationic initiator.
Anionic ROP: Initiators such as organolithium reagents (e.g., n-butyllithium) or silanolates could be used. nih.gov This method is widely employed for the ROP of cyclosiloxanes to produce high molecular weight polymers. nih.govmdpi.com
Cationic ROP: Strong acids like triflic acid can initiate the polymerization by activating the siletane monomer. researchgate.net
Organocatalysis: N-heterocyclic carbenes (NHCs) and strong organobases like guanidines have emerged as effective catalysts for the ROP of silicon-containing rings, offering mild reaction conditions. nih.govrsc.orgrsc.org
The polymerization would proceed via the cleavage of one of the endocyclic Si-C bonds, relieving the ring strain and propagating the polymer chain. The bulky 2,6-dimethylphenyl groups would remain as side chains, influencing the final polymer's properties, such as solubility, thermal stability, and chain stiffness.
Characterization of Polymer Microstructure and Chain Architecture Derived from Siletane Monomers
Once synthesized, the resulting polycarbosilanes would require thorough characterization to understand their structure and properties. A suite of standard analytical techniques for polymer characterization would be employed.
| Analytical Technique | Information Obtained |
| Gel Permeation Chromatography (GPC/SEC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ²⁹Si NMR would confirm the polymer's microstructure, verify the repeating unit, and identify the end-groups. researchgate.netosti.gov |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, including the glass transition temperature (T₉) and any melting points (Tₘ), which indicate the material's behavior at different temperatures. researchgate.netosti.gov |
| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition profile by measuring weight loss as a function of temperature. researchgate.netosti.gov |
The data from these techniques would provide a complete picture of the polymer's architecture, including the success of the polymerization, the regularity of the chain, and its potential operating temperature range as a material. The bulky side groups are expected to impart high thermal stability. researchgate.net
Control over Molecular Weight and Dispersity in Siletane Polymerization
A key advantage of ROP, particularly when conducted as a living polymerization, is the ability to precisely control the polymer's molecular weight and to achieve a narrow molecular weight distribution (low dispersity, Đ). researchgate.netrsc.org This control is crucial as these parameters strongly influence the macroscopic properties of the final material. researchgate.net
In the context of siletane ROP, control over molecular weight can be achieved by carefully managing the ratio of monomer to initiator. researchgate.netmdpi.com In a living anionic or organocatalytic system, each initiator molecule starts one polymer chain. Therefore, the number-average molecular weight (Mₙ) can be predicted based on this ratio. rsc.org Achieving a low dispersity (Đ approaching 1.0) is a hallmark of a controlled polymerization, indicating that all polymer chains grow at a similar rate and are of a similar length. researchgate.netrsc.org The use of well-defined initiators and the careful exclusion of impurities that could terminate the growing chains are critical for achieving this level of control. rsc.org
Catalytic Roles and Ligand Development
The unique structural features of this compound, namely its strained four-membered ring and the sterically demanding 2,6-dimethylphenyl (xylyl) groups, make it a molecule of significant interest in the development of novel organometallic catalysts and ligands. Its reactivity is dominated by the propensity of the siletane ring to open, providing a versatile platform for generating catalytically active species.
Siletane Derivatives as Precursors for Organometallic Catalysts or Ligands
This compound can serve as a precursor to sophisticated organometallic complexes through the strategic cleavage of its endocyclic silicon-carbon bonds. The ring strain inherent in the silacyclobutane (B14746246) structure facilitates reactions with transition metal centers, leading to the formation of well-defined silyl-metal species. These reactions typically involve the oxidative addition of a C-Si bond to a low-valent metal complex.
The resulting organometallic fragment, which incorporates the bulky Si(xylyl)₂ moiety, can either be a catalytically active species itself or function as a ligand that modifies the properties of the metal center. The two xylyl groups play a crucial role, creating a sterically hindered environment around the silicon and, consequently, the metal center. This steric bulk can influence the selectivity of catalytic transformations by controlling the approach of substrates to the active site. For instance, the synthesis of ferrocenyl-based silyl (B83357) ether compounds has been achieved through dehydrocoupling reactions using Karstedt's catalyst, illustrating the integration of complex silyl groups into metal-containing structures. researchgate.net While direct synthesis from this compound is a specialized area, the principles of reacting chlorosilanes or polysilanes with metal complexes to form silyl-metal species are well-established in organosilicon chemistry. researchgate.netlkouniv.ac.in
The table below summarizes potential pathways for generating catalysts or ligands from siletane precursors.
| Precursor Reaction Type | Metal Center (Example) | Resulting Species | Potential Application |
| Oxidative Addition | Rh(I), Pd(0), Pt(0) | Metallacycle or Ring-Opened Silyl-Alkyl Complex | Cross-coupling, Hydrosilylation |
| Ligand Displacement | Various | Siletane-Coordinated Metal Complex | Olefin Metathesis |
| Dehydrogenative Coupling | Late Transition Metals | Silyl-Metal Hydride Complex | C-H Functionalization |
Application in Bond Activation (e.g., C-H, Si-H, Si-Si) and Functionalization
Catalysts derived from siletanes are poised to play a significant role in the activation of otherwise inert chemical bonds, such as C-H, Si-H, and Si-Si bonds. The functionalization of C-H bonds, in particular, represents a major goal in synthetic chemistry, and transition-metal-catalyzed silylation has emerged as a powerful tool for this purpose. nih.gov
C-H Bond Activation: Rhodium and iridium complexes are particularly effective in catalyzing the silylation of C-H bonds. nih.govnih.govescholarship.org A plausible catalytic cycle initiated by a species derived from this compound would involve the oxidative addition of a substrate's C-H bond to the metal center, followed by reductive elimination to form a new carbon-silicon bond. The bulky xylyl groups on the silicon atom of the catalyst can impart high regioselectivity, directing the functionalization to specific, sterically accessible C-H bonds. nih.gov This approach allows for the conversion of simple hydrocarbons into valuable organosilicon compounds. mdpi.com
Si-H and Si-Si Bond Activation: The activation of Si-H bonds is a fundamental step in many catalytic processes, including hydrosilylation and dehydrocoupling. nih.govresearchgate.netrsc.org Catalysts featuring a metal-silicon bond can readily interact with hydrosilanes. nih.gov Similarly, the catalytic cleavage and formation of Si-Si bonds, often achieved through dehydrocoupling of silanes, can be used to build polysilane structures. uvic.ca The unique electronic and steric properties of a catalyst derived from this compound could offer enhanced control over these transformations.
The table below outlines representative bond activation reactions where catalysts derived from this siletane could be applied.
| Bond Type | Reaction | Substrate Example | Product Type | Catalyst System (Hypothetical) |
| C-H (Aromatic) | Direct Silylation | Benzene | Arylsilane | Iridium or Rhodium Complex |
| C-H (Aliphatic) | Intramolecular Silylation | Silyl ether | Oxasilolane | Rhodium-Xantphos type complex nih.gov |
| Si-H / O-H | Dehydrocoupling | Hydrosilane + Alcohol | Silyl Ether | Late Transition Metal Complex researchgate.net |
| Si-H / Si-H | Dehydrocoupling | Dihydrosilane | Disilane/Polysilane | Rhodium Complex uvic.ca |
Broader Implications in Specialty Chemical Synthesis and Advanced Materials
The reactivity of this compound extends beyond catalysis into the synthesis of discrete molecular building blocks and high-performance polymers, addressing needs in specialty chemicals and advanced materials science.
Precision Synthesis of Silicon-Containing Building Blocks
The strained four-membered ring of this compound can be selectively opened to yield highly functionalized, linear organosilicon compounds. This transformation provides a precise method for synthesizing sterically encumbered diorganosilane building blocks that are not easily accessible through traditional methods like the Grignard reaction with silicon tetrachloride or the direct process. lkouniv.ac.inmdpi.com
For example, reaction with organolithium reagents can cleave a silicon-carbon bond within the ring, leading to a new, functionalized silane (B1218182) where the silicon atom retains the two bulky xylyl substituents. wikipedia.org This controlled ring-opening allows for the introduction of a wide array of functional groups, creating tailor-made silicon compounds. nih.govias.ac.in These building blocks are of interest in fields ranging from medicinal chemistry to materials science, where the Si(xylyl)₂ group can be used to control molecular architecture and intermolecular interactions.
Integration into High-Performance Polymeric Materials
This compound is a prime candidate for Ring-Opening Polymerization (ROP), a process that converts cyclic monomers into linear polymers. mdpi.comresearchgate.net The relief of ring strain provides the thermodynamic driving force for the polymerization, which can be initiated by anionic, cationic, or transition-metal catalysts. The ROP of this siletane yields a polysilacarbosilane, a polymer with a backbone consisting of alternating silicon and carbon atoms, specifically -[Si(xylyl)₂-CH₂-CH₂-CH₂]-n.
The presence of the two large 2,6-dimethylphenyl groups on each silicon atom in the polymer backbone is expected to impart a unique combination of properties. These bulky side groups would restrict chain rotation and prevent efficient packing, likely resulting in an amorphous polymer with a high glass transition temperature (Tg), excellent thermal stability, and good solubility in common organic solvents. researchgate.netresearchgate.net Such materials are highly sought after for applications requiring high performance under demanding conditions, such as specialty elastomers, dielectric layers in microelectronics, and gas separation membranes. The synthesis of polymers with precisely controlled architectures is a key advantage of the ROP method. nih.govrsc.orgnih.gov
The anticipated properties of the polymer derived from this compound are summarized below.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Strong Si-C backbone and bulky, stable aromatic side groups. |
| Solubility | Good in organic solvents | Bulky side groups prevent close chain packing and crystallization, enhancing solvent interaction. |
| Glass Transition (Tg) | High | Restricted segmental motion due to sterically demanding xylyl groups. |
| Morphology | Amorphous | Steric hindrance from side groups disrupts crystalline lattice formation. |
| Dielectric Constant | Low | The non-polar hydrocarbon nature of the polymer should result in low dielectric properties. researchgate.net |
Current Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of siletanes, particularly those bearing bulky substituents like 1,1-Bis(2,6-dimethylphenyl)siletane, remains a significant challenge. Traditional methods often involve the reaction of a di-Grignard or di-lithio reagent with a corresponding dichlorosilane. However, the formation of the sterically congested silicon center in this compound can be inefficient, leading to low yields and the formation of polymeric byproducts.
Future research in this area is geared towards developing more atom-economical and sustainable synthetic strategies. One promising avenue is the exploration of transition-metal-catalyzed reactions. For instance, nickel-catalyzed cross-coupling reactions could provide a milder and more efficient route to constructing the siletane ring. Another area of focus is the development of catalytic C-H activation/silylation strategies, which would circumvent the need for pre-functionalized starting materials. The use of renewable starting materials and greener solvents will also be crucial in enhancing the sustainability of these synthetic processes.
| Synthetic Approach | Advantages | Challenges |
| Grignard/Organolithium Routes | Readily available starting materials. | Low yields for sterically hindered targets, formation of polymers. |
| Transition-Metal Catalysis | Higher efficiency and functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |
| C-H Activation/Silylation | High atom economy, reduced pre-functionalization. | Regio- and stereoselectivity control, catalyst development. |
Exploration of Novel Reactivity Modes for Siletanes
The reactivity of siletanes is dominated by their inherent ring strain, which facilitates ring-opening reactions. For this compound, the bulky 2,6-dimethylphenyl groups are expected to significantly influence its reactivity profile. These groups can shield the silicon center from nucleophilic attack while also potentially altering the electronic properties of the Si-C bonds within the ring.
A key area for future exploration is the transition-metal-catalyzed ring-opening of this compound. Nickel- and rhodium-catalyzed reactions of silacyclobutanes with various coupling partners, such as alkynes and alkenes, have been shown to be powerful methods for the synthesis of more complex organosilicon compounds. researchgate.net Investigating the behavior of this compound in these transformations could lead to the development of novel synthetic methodologies. The steric bulk of the dimethylphenyl groups may lead to unusual regioselectivity or reactivity compared to less hindered siletanes. For example, the use of sterically hindered ligands in nickel-catalyzed reactions has been shown to suppress β-hydride elimination, favoring cycloaddition pathways. researchgate.net
Furthermore, the Lewis acidity of the silicon atom in siletanes can be exploited in catalysis. The bulky substituents in this compound could modulate its Lewis acidity, potentially leading to new catalytic applications.
Expansion of Asymmetric Catalytic Applications
The development of asymmetric catalytic transformations involving siletanes is a rapidly growing field. The synthesis of Si-stereogenic silanes and silacycles is of significant interest due to their potential applications in stereoselective synthesis. While there are reports on the asymmetric synthesis of Si-stereogenic silacycles, the application of pre-formed chiral siletanes in asymmetric catalysis is less explored.
A major future direction is the development of chiral variants of this compound and their application as chiral ligands or catalysts. The introduction of chirality into the siletane backbone or the aryl substituents could lead to novel chiral catalysts for a range of organic transformations. For instance, chiral siletanes could be employed in asymmetric hydrosilylation, conjugate addition, or allylation reactions. The steric bulk of the 2,6-dimethylphenyl groups could play a crucial role in inducing high levels of stereocontrol.
Advanced Computational Design and Prediction of Siletane Reactivity
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of strained molecules like siletanes. Density Functional Theory (DFT) calculations can provide valuable insights into the ring strain, bond dissociation energies, and reaction mechanisms of siletanes.
For this compound, computational studies can be employed to:
Quantify Ring Strain: Determine the precise strain energy of the molecule and how the bulky substituents affect it.
Model Reaction Pathways: Investigate the energetics of various reaction pathways, such as ring-opening with different reagents and catalysts. This can help in predicting the feasibility and selectivity of new reactions.
Design Novel Catalysts: Computationally screen potential chiral catalysts based on the siletane scaffold for their effectiveness in asymmetric reactions.
By combining computational predictions with experimental studies, the development of new reactions and applications for this compound can be significantly accelerated.
Integration of Siletane Chemistry into Multistep Total Synthesis and Complex Material Fabrication
The ultimate test for any new synthetic methodology is its application in the synthesis of complex molecules and materials. While siletanes have been used as synthetic intermediates, their integration into the total synthesis of natural products or the fabrication of advanced materials is still in its early stages.
Future research will focus on leveraging the unique reactivity of this compound in these areas. For instance, the ring-opening of this siletane could be a key step in a synthetic sequence to introduce a specific silicon-containing moiety into a complex molecular target.
In materials science, the ring-opening polymerization (ROP) of siletanes is a promising route to polysiloxanes and other silicon-containing polymers. The bulky 2,6-dimethylphenyl groups in this compound could impart unique thermal and mechanical properties to the resulting polymers. Investigating the ROP of this monomer could lead to the development of new high-performance materials.
| Application Area | Potential Contribution of this compound |
| Total Synthesis | Introduction of a sterically encumbered silicon center. |
| Materials Science | Monomer for ring-opening polymerization to produce polymers with enhanced thermal and mechanical stability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,1-Bis(2,6-dimethylphenyl)siletane, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves silane precursors reacting with 2,6-dimethylphenyl ligands under inert conditions. Catalytic methods, such as using transition-metal catalysts (e.g., platinum or palladium), can enhance yield. Purification via recrystallization or column chromatography is critical, as steric hindrance from the dimethylphenyl groups may lead to byproducts. Characterization by NMR and mass spectrometry should confirm structural integrity. For analogous systems, electrophilic substitution and Friedel-Crafts reactions have been optimized for phenolic derivatives with dimethylphenyl groups .
Q. What experimental techniques are most reliable for determining the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure refinement, ensuring proper data collection at low temperatures to mitigate thermal motion artifacts. For challenging cases (e.g., twinning), SHELXL’s robust refinement algorithms can resolve ambiguities . Pair SCXRD with powder XRD to confirm phase homogeneity.
Q. How does the steric bulk of 2,6-dimethylphenyl substituents influence the compound’s stability and reactivity?
- Methodological Answer: The ortho-methyl groups create significant steric hindrance, stabilizing the siletane ring against hydrolysis but potentially limiting nucleophilic attack. Stability studies under varying temperatures and humidity, monitored via TGA and FTIR, can quantify degradation thresholds. Compare with less hindered analogs (e.g., phenyl-substituted siletanes) to isolate steric effects .
Advanced Research Questions
Q. What computational strategies best predict the electronic properties and reaction pathways of this compound?
- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic structures. Include exact-exchange terms to improve thermochemical predictions, as demonstrated for similar organosilicon compounds . For reaction mechanisms, employ transition-state theory with solvent corrections (e.g., PCM model) to simulate nucleophilic or electrophilic pathways .
Q. How can discrepancies in reported thermodynamic data (e.g., bond dissociation energies) for sterically hindered siletanes be resolved?
- Methodological Answer: Cross-validate experimental calorimetry data with computational results using high-level ab initio methods (e.g., CCSD(T)). Systematic error analysis, such as comparing gradient-corrected vs. hybrid DFT functionals, can identify sources of divergence. Literature reviews across platforms like Reaxys and SciFinder are essential to reconcile conflicting values .
Q. What role does this compound play in catalytic systems, particularly in stereoselective transformations?
- Methodological Answer: The compound’s rigid, bulky structure may act as a ligand in asymmetric catalysis. Test its coordination chemistry with late transition metals (e.g., Rh, Ir) in hydrogenation or C–C coupling reactions. Compare enantiomeric excess (ee) values with less bulky ligands to quantify steric contributions. For phosphoric acid esters with similar substituents, stereoselectivity enhancements have been documented .
Q. How can advanced spectroscopic techniques (e.g., dynamic NMR) elucidate conformational dynamics in this compound?
- Methodological Answer: Variable-temperature NMR can detect hindered rotation of the dimethylphenyl groups. Line-shape analysis or EXSY experiments quantify rotational barriers. Pair with DFT-calculated energy profiles to correlate experimental activation energies with theoretical models .
Data Analysis and Contradiction Management
Q. When encountering conflicting crystallographic data for siletane derivatives, what validation steps should researchers take?
- Methodological Answer: Re-refine raw diffraction data using alternative software (e.g., Olex2 vs. SHELX). Check for missed symmetry elements or disorder modeling. Validate against spectroscopic data (e.g., C–Si bond lengths in NMR vs. XRD). Consult databases like the Cambridge Structural Database for analogous structures .
Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Conduct kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene). Use Hammett plots to correlate solvent polarity with reaction rates. Computational solvation models (e.g., SMD) can predict solvent-dependent transition states .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent siloxane formation.
- Characterization : Combine SCXRD with solid-state NMR for unambiguous structural assignment.
- Computational Modeling : Benchmark DFT functionals against experimental data before mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
